molecular formula C15H15ClN2S B2905610 1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene CAS No. 861212-31-9

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene

Cat. No.: B2905610
CAS No.: 861212-31-9
M. Wt: 290.81
InChI Key: NJQQKWXTPOVCFD-UHFFFAOYSA-N
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Description

1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is a halogenated aromatic compound featuring a benzyl backbone substituted with a chloro group at the para position and a complex functional group at the benzylic carbon. This group comprises a methylsulfanyl (SCH₃) moiety, a phenylimino (Ph-N=) group, and an amino linker.

Properties

IUPAC Name

methyl N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-19-15(18-14-5-3-2-4-6-14)17-11-12-7-9-13(16)10-8-12/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQQKWXTPOVCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Chloro-4-[(chloromethyl)sulfanyl]benzene

  • Structure : Chlorobenzene with a chloromethylsulfanyl (-SCH₂Cl) substituent.
  • Synthesis : Prepared via NaH/DMF-mediated reactions, emphasizing nucleophilic substitution .

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

  • Structure: Para-chlorobenzene with a nitrophenoxymethyl (-CH₂-O-C₆H₄-NO₂) group.
  • Key Differences: The nitro and ether groups confer distinct electronic effects (strong electron-withdrawing) compared to the electron-rich methylsulfanyl and imino groups in the target compound.
  • Reactivity : Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, highlighting nitro group susceptibility .

1-Chloro-4-[(4-iodophenoxy)methyl]benzene

  • Structure: Halogenated benzene with an iodophenoxy substituent.

Chlorbenside (1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene)

  • Structure : Bis-chlorophenyl thioether.
  • Key Differences: Symmetrical thioether linkage vs. the asymmetric imino-methylsulfanyl-amine chain in the target compound.
  • Application : Used as a pesticide, suggesting bioactivity absent in the target compound’s documentation .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Notable Features
1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene 300.77 (calc.) Not reported High polarity (N/S atoms), chelation potential
Chloromethyl 4-chlorophenyl sulfide 193.09 21.5 Low melting point, simple thioether
1-Chloro-4-[(4-iodophenoxy)methyl]benzene ~328.5 (calc.) 108–109 High MW due to iodine; crystalline solid

Reactivity and Functional Group Analysis

  • Imino Group (Ph-N=): Unique to the target compound, enabling tautomerization (keto-enol) or coordination with transition metals (e.g., Ni, Cu) .
  • Methylsulfanyl (SCH₃): Electron-rich sulfur atom enhances nucleophilicity, contrasting with electron-withdrawing groups in analogs like nitrophenoxy derivatives .
  • Chlorobenzene Core : Common to all compared compounds, contributing to lipophilicity and stability.

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